Methyl({[4-(1H-pyrrol-1-yl)phenyl]methyl})amine
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Overview
Description
Methyl({[4-(1H-pyrrol-1-yl)phenyl]methyl})amine is a compound that features a pyrrole ring, which is a five-membered nitrogen-containing heterocycle. Pyrrole and its derivatives are known for their biological activities and are found in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl({[4-(1H-pyrrol-1-yl)phenyl]methyl})amine can be achieved through several methods. One common approach involves the condensation of a pyrrole derivative with a benzylamine derivative under mild reaction conditions . Another method includes the use of catalytic systems, such as ruthenium complexes, to facilitate the formation of the pyrrole ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl({[4-(1H-pyrrol-1-yl)phenyl]methyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrrole ring to pyrrolidine derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of substituted pyrrole derivatives .
Scientific Research Applications
Methyl({[4-(1H-pyrrol-1-yl)phenyl]methyl})amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl({[4-(1H-pyrrol-1-yl)phenyl]methyl})amine involves its interaction with specific molecular targets. The pyrrole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrole derivatives such as:
- 1-Methyl-1H-pyrrole
- 1-Phenyl-1H-pyrrole
- 1-Benzyl-1H-pyrrole
Uniqueness
Methyl({[4-(1H-pyrrol-1-yl)phenyl]methyl})amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl and benzyl groups can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H14N2 |
---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
N-methyl-1-(4-pyrrol-1-ylphenyl)methanamine |
InChI |
InChI=1S/C12H14N2/c1-13-10-11-4-6-12(7-5-11)14-8-2-3-9-14/h2-9,13H,10H2,1H3 |
InChI Key |
BFMQVVFVBOKJCN-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC=C(C=C1)N2C=CC=C2 |
Origin of Product |
United States |
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